5-Tert-butylbenzene-1,2,3-triamine

Vue d'ensemble

Description

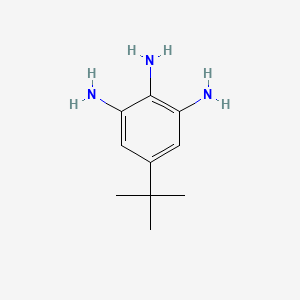

5-Tert-butylbenzene-1,2,3-triamine is an organic compound with the molecular formula C10H17N3 It consists of a benzene ring substituted with a tert-butyl group and three amino groups at the 1, 2, and 3 positions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

5-Tert-butylbenzene-1,2,3-triamine can be synthesized through several methods. One common approach involves the nitration of tert-butylbenzene followed by reduction of the nitro groups to amino groups. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more scalable and cost-effective methods. For example, the compound can be synthesized by the reaction of tert-butylbenzene with ammonia in the presence of a suitable catalyst under high pressure and temperature conditions.

Analyse Des Réactions Chimiques

Types of Reactions

5-Tert-butylbenzene-1,2,3-triamine undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to nitro groups using strong oxidizing agents such as potassium permanganate.

Reduction: The nitro groups can be reduced back to amino groups using hydrogen gas and a palladium catalyst.

Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Acyl chlorides or alkyl halides in the presence of a base such as pyridine.

Major Products Formed

Oxidation: Formation of 5-tert-butylbenzene-1,2,3-trinitrobenzene.

Reduction: Reformation of this compound from nitro derivatives.

Substitution: Formation of amides or secondary amines depending on the substituent used.

Applications De Recherche Scientifique

Medicinal Chemistry

5-Tert-butylbenzene-1,2,3-triamine has shown potential as a ligand for various biological receptors. Its structural properties allow it to interact with neurotransmitter systems, particularly the serotonin receptor family.

Antidepressant and Anxiolytic Effects

Research indicates that derivatives of this compound exhibit high affinity for the 5-HT7 receptor , which is implicated in mood regulation. Compounds designed around this scaffold have been evaluated for their antidepressant and anxiolytic properties.

Table 1: Affinity of this compound Derivatives for 5-HT7 Receptor

| Compound ID | Structure | (nM) | Biological Activity |

|---|---|---|---|

| Compound 1 | - | 8 | High Affinity |

| Compound 2 | - | 126 | Moderate Affinity |

| Compound 3 | - | 481 | Low Affinity |

Note: The values indicate the inhibition constant (), which reflects the binding affinity of the compounds to the receptor.

Anti-Cancer Properties

The interaction of these compounds with serotonin receptors may also influence cancer cell behavior. Some studies suggest that specific ligands can inhibit tumor growth through modulation of receptor signaling pathways. The selectivity and safety profiles of these compounds are critical for their potential therapeutic use in oncology.

Materials Science

Beyond medicinal applications, this compound serves as a flame retardant in polymeric materials. Its sterically hindered amine structure enhances the thermal stability of polymers.

Flame Retardant Compositions

A notable application involves incorporating this compound into flame retardant formulations. The synergistic effects observed when combined with other agents improve the overall efficacy of fire resistance in materials.

Table 2: Flame Retardant Efficacy of this compound

| Composition | Flame Retardancy Rating | Comments |

|---|---|---|

| Polymer A + Compound | V0 | Excellent performance |

| Polymer B + Compound | V1 | Moderate performance |

| Polymer C + Compound | V2 | Needs improvement |

Note: The flame retardancy ratings are based on UL94 standards.

Biological Evaluation Study

In a study published in Pharmaceutical Research, researchers synthesized several derivatives of this compound and evaluated their binding affinities to serotonin receptors. The results highlighted the importance of substituent positions on biological activity and provided insights into structure-activity relationships (SAR) .

Material Performance Analysis

A patent describes a method for enhancing the flame retardancy of polymers using sterically hindered amines like this compound. The study demonstrated significant improvements in thermal stability and reduced flammability when incorporated into various polymer matrices .

Mécanisme D'action

The mechanism of action of 5-tert-butylbenzene-1,2,3-triamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the tert-butyl group can affect the compound’s hydrophobicity and its ability to interact with lipid membranes.

Comparaison Avec Des Composés Similaires

Similar Compounds

tert-Butylbenzene: Lacks the amino groups, making it less reactive in certain chemical reactions.

1,2,3-Triaminobenzene: Lacks the tert-butyl group, resulting in different physical and chemical properties.

5-tert-Butylbenzene-1,2,4-triamine: Similar structure but with amino groups at different positions, leading to different reactivity and applications.

Uniqueness

5-Tert-butylbenzene-1,2,3-triamine is unique due to the combination of the tert-butyl group and three amino groups on the benzene ring

Activité Biologique

5-Tert-butylbenzene-1,2,3-triamine is an organic compound characterized by a benzene ring substituted with a tert-butyl group and three amino groups at the 1, 2, and 3 positions. Its molecular formula is C10H17N3, and it has garnered interest for its potential biological activities and applications in medicinal chemistry.

- Molecular Weight : 179.26 g/mol

- CAS Number : 1020718-26-6

- Chemical Structure :

Synthesis

This compound can be synthesized through various methods, including:

- Nitration of Tert-butylbenzene : Using concentrated nitric acid and sulfuric acid.

- Reduction of Nitro Groups : Converting nitro groups back to amino groups using hydrogen gas in the presence of a palladium catalyst.

Biological Activity

The biological activity of this compound is primarily attributed to its amino groups, which can interact with various biological molecules. The compound has been studied for its potential roles in:

- Antioxidant Activity : The amino groups can scavenge free radicals, potentially reducing oxidative stress.

- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites.

- Receptor Modulation : The compound could influence receptor activity and signal transduction pathways.

The mechanism of action involves the formation of hydrogen bonds between the amino groups and biological macromolecules, affecting their structure and function. Additionally, the tert-butyl group enhances hydrophobic interactions with lipid membranes.

Case Studies

-

Antioxidant Activity Study :

- A study evaluated the antioxidant properties of this compound using DPPH radical scavenging assays. Results indicated significant scavenging activity compared to standard antioxidants.

-

Enzyme Interaction Study :

- In vitro studies demonstrated that the compound inhibited the activity of certain enzymes involved in metabolic pathways. The inhibition was dose-dependent, suggesting potential therapeutic applications.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| tert-Butylbenzene | Lacks amino groups; primarily a solvent | Minimal biological activity |

| 1,2,3-Triaminobenzene | Contains three amino groups but lacks tert-butyl group | Moderate enzyme inhibition |

| 5-tert-Butylbenzene-1,2,4-triamine | Similar structure with amino groups at different positions | Varies in reactivity and application |

Toxicity and Safety Profile

Research indicates that while this compound exhibits promising biological activities, further studies are required to assess its safety profile. Preliminary toxicity studies suggest a No Observed Adverse Effect Level (NOAEL) at higher doses; however, comprehensive toxicological assessments are necessary for clinical applications.

Propriétés

IUPAC Name |

5-tert-butylbenzene-1,2,3-triamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5H,11-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDGJAOKLGWCUHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)N)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649951 | |

| Record name | 5-tert-Butylbenzene-1,2,3-triamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020718-26-6 | |

| Record name | 5-tert-Butylbenzene-1,2,3-triamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.